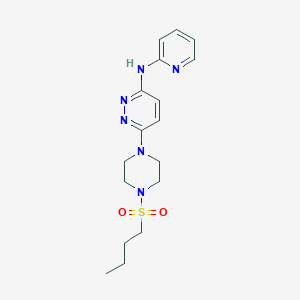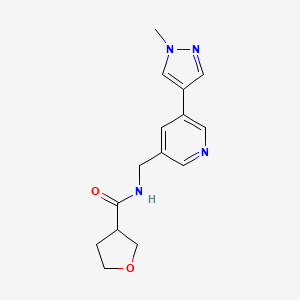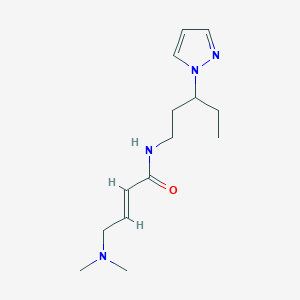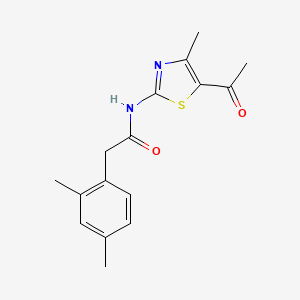
Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate, also known as CCFMM, is a synthetic compound. It has the linear formula C18H17ClO5 . The CAS Number is 304896-37-5 . The molecular weight of this compound is 348.786 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H17ClO5 . This indicates that the molecule is composed of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 5 oxygen atoms .Mécanisme D'action
The mechanism of action of Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. This compound has also been shown to inhibit the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the regulation of inflammation and immune response. This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that are responsible for the regulation of pain and inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yield. Moreover, this compound has been extensively studied for its potential therapeutic applications, which makes it an attractive target for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its biological activities.
Orientations Futures
There are several future directions for the research on Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the efficacy and safety of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent. Third, the structure-activity relationship of this compound needs to be investigated to design more potent and selective analogs. Fourth, the pharmacokinetics and pharmacodynamics of this compound need to be studied to optimize its dosing regimen and administration route. Finally, the potential of this compound as a drug delivery system needs to be explored to enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate involves the reaction of diethyl malonate with 2-chlorobenzaldehyde and furfural in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-3-22-17(20)14(18(21)23-4-2)11-12-9-10-16(24-12)13-7-5-6-8-15(13)19/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJSZZGHTUNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-37-5 |
Source


|
| Record name | DIETHYL 2-((5-(2-CHLOROPHENYL)-2-FURYL)METHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-enamide](/img/structure/B2911783.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2911784.png)

![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![3-[(4-Fluorophenyl)methyl]-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
![1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B2911790.png)

![3-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2911795.png)

![N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2911799.png)




